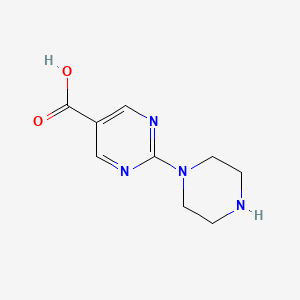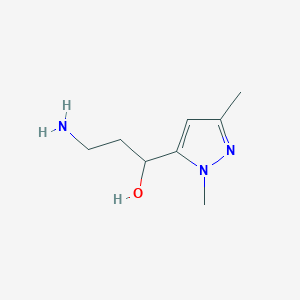![molecular formula C13H26N2 B15315656 (2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The azaspiro structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine typically involves the formation of the spiro structure followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spiro structure. This is followed by the alkylation of the resulting spiro compound to introduce the ethyl and methylamine groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spiro structure.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-ol: A similar compound with an ethanol group instead of the methylamine group.
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.
Uniqueness
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine is unique due to its specific combination of the spiro structure and the ethyl and methylamine groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H26N2 |
|---|---|
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
2-(3-azaspiro[5.5]undecan-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C13H26N2/c1-14-9-12-15-10-7-13(8-11-15)5-3-2-4-6-13/h14H,2-12H2,1H3 |
Clé InChI |
GYFCJSPVZGGJRQ-UHFFFAOYSA-N |
SMILES canonique |
CNCCN1CCC2(CCCCC2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
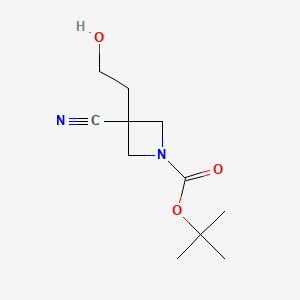
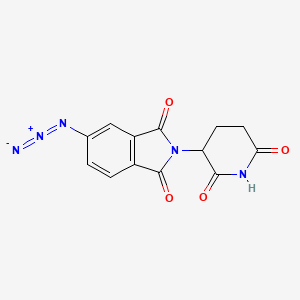


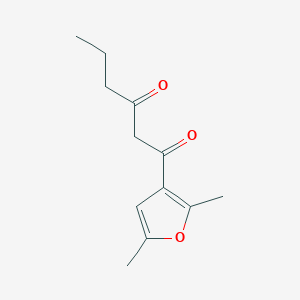
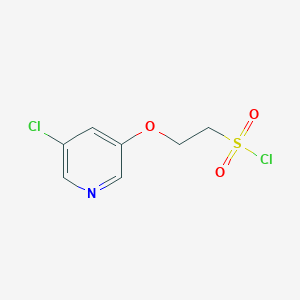
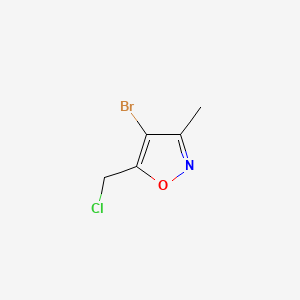

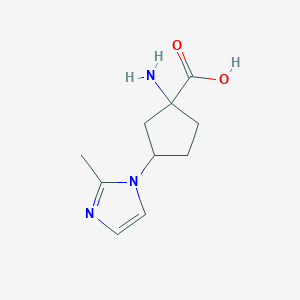
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
